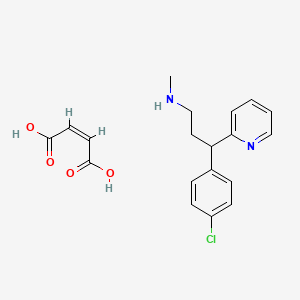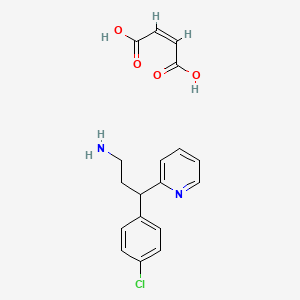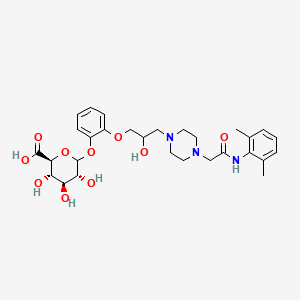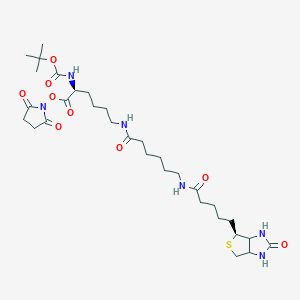
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions needed for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
1. Synthesis and Pharmacological Characterization
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been synthesized and characterized for their role as dopamine receptor ligands. These compounds have shown potential in biochemical endpoints in membrane homogenates prepared from rat corpus striatum, indicating their relevance in neurological research (Charifson et al., 1988).
2. Racemization Process for Key Intermediate
The compound has been studied for its racemization process, which is significant in preparing the urinary antispasmodic drug solifenacin. This research is crucial for the industrial recycling of the R enantiomer resulting from classical resolution used to obtain the S enantiomer on a large scale (Bolchi et al., 2013).
3. Estrogen Receptor Modulators
Tetrahydroisoquinoline derivatives have been identified as selective estrogen receptor modulators (SERMs), displaying potencies and antagonist behaviors in various assays. This is important in the development of drugs targeting estrogen receptors (Renaud et al., 2003).
4. Neuroprotective Effects
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline has shown neuroprotective effects against dopaminergic neurotoxins in cultured rat mesencephalic neurons. This points to its potential use in developing treatments for neurodegenerative diseases like Parkinson's disease (Kotake et al., 2005).
5. Anticancer Properties
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. For example, substituted 1,2,3,4-tetrahydroisoquinolines have shown potential as anticancer agents, emphasizing the importance of this compound in cancer research (Redda et al., 2010).
6. Local Anesthetic Activity and Toxicity Studies
There's also research focusing on the local anesthetic activity, acute toxicity, and structure-toxicity relationship in series of synthesized 1-Aryltetrahydroisoquinoline alkaloid derivatives, which is significant for understanding the therapeutic and adverse effects of these compounds (Azamatov et al., 2023).
Safety And Hazards
Propiedades
Número CAS |
1217607-42-5 |
|---|---|
Nombre del producto |
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 |
Fórmula molecular |
C₁₅H₁₀D₅N |
Peso molecular |
214.32 |
Sinónimos |
(1S)-1,2,3,4-Tetrahydro-1-(phenyl-d5)isoquinoline; _x000B_(+)-1-(Phenyl-d5)-1,2,3,4-tetrahydroisoquinoline; (S)-(+)-1-(Phenyl-d5)-1,2,3,4-tetrahydroisoquinoline; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)
![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)






![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)
